

MDX-124: A Novel Annexin-A1 Targeting Antibody for Solid Tumors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 124*

Cat. No.: *B12377698*

[Get Quote](#)

An In-Depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Annexin-A1 (ANXA1) is a 37 kDa calcium-dependent phospholipid-binding protein that has emerged as a critical player in the tumor microenvironment.^[1] Overexpressed in a variety of solid tumors, including triple-negative breast, pancreatic, colorectal, and ovarian cancers, ANXA1 is increasingly recognized as a key driver of tumor progression, immune evasion, and resistance to therapy.^[2] MDX-124, a first-in-class humanized IgG1 monoclonal antibody, is a novel therapeutic agent designed to specifically target and inhibit the pro-tumoral functions of ANXA1.^{[2][3]} This technical guide provides a comprehensive overview of the mechanism of action of MDX-124, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

The Role of Annexin-A1 in Solid Tumors

ANXA1 is a pleiotropic protein with diverse roles in cellular processes.^[4] While it exhibits anti-inflammatory properties in normal physiology, in the context of cancer, its function is often subverted to promote tumorigenesis.^{[5][6]} Overexpression of ANXA1 in cancer cells is correlated with increased cell proliferation, angiogenesis, migration, invasion, and drug resistance, ultimately leading to poor patient prognosis.^{[2][7]}

Extracellular ANXA1 exerts its effects primarily through interaction with Formyl Peptide Receptors (FPRs), particularly FPR1 and FPR2.^{[7][8]} This interaction triggers a cascade of downstream signaling pathways that contribute to the malignant phenotype. The ANXA1-FPR signaling axis is a central node in the complex interplay between cancer cells and the tumor microenvironment, influencing immune cell function and promoting an immunosuppressive milieu.^{[1][6]}

MDX-124: Mechanism of Action

MDX-124 is a humanized monoclonal antibody that selectively binds to ANXA1, effectively disrupting its interaction with FPR1 and FPR2.^{[2][3]} This blockade of the ANXA1-FPR signaling pathway forms the core of MDX-124's anti-cancer activity. The proposed mechanisms of action for MDX-124 include:

- Inhibition of Cell Proliferation: By preventing ANXA1 from binding to its receptors, MDX-124 has been shown to significantly reduce the proliferation of cancer cells that express ANXA1.
^{[2][3]}
- Cell Cycle Arrest: The anti-proliferative effect of MDX-124 is mediated, at least in part, by inducing cell cycle arrest, primarily in the G1 phase.^{[2][3][8]}
- Inhibition of Tumor Growth: In vivo studies have demonstrated that MDX-124 can effectively suppress tumor growth in animal models of various cancers.^{[2][3]}
- Reduction of Cell Migration and Invasion: MDX-124 has been shown to inhibit the migratory and invasive capabilities of cancer cells, key processes in metastasis.^[8]
- Modulation of the Tumor Microenvironment: By targeting ANXA1, MDX-124 is believed to counteract the immunosuppressive effects of ANXA1, potentially enhancing anti-tumor immune responses.^[9]
- Antibody-Dependent Cellular Cytotoxicity (ADCC): As an IgG1 antibody, MDX-124 has the potential to induce ADCC, leading to the direct killing of ANXA1-expressing tumor cells by immune cells.^[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of MDX-124.

Table 1: In Vitro Anti-Proliferative Activity of MDX-124

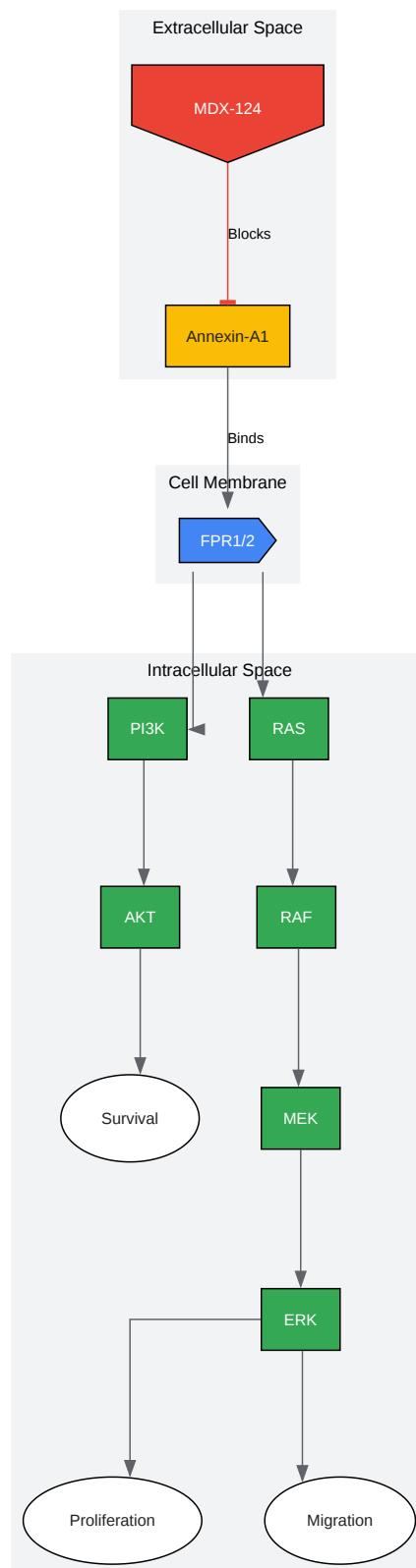
Cell Line	Cancer Type	Effect	Concentration	Reference
MCF-7	Breast Cancer	>50% reduction in viability	10 µM	[3]
HCC1806	Triple-Negative Breast Cancer	>50% reduction in viability	10 µM	[3]
MDA-MB-231	Triple-Negative Breast Cancer	>50% reduction in viability	10 µM	[3]
Pancreatic Cancer Cell Lines	Pancreatic Cancer	Significant reduction in viability	0-10 µM	[11]
Ovarian Cancer Cell Lines	Ovarian Cancer	Significant reduction in cell survival	0-10 µM	[11]
Colorectal Cancer Cell Lines	Colorectal Cancer	Significant reduction in cell survival	0-10 µM	[11]

Table 2: Effect of MDX-124 on Cell Cycle Progression

Cell Line	Cancer Type	Effect on G1 Phase	Effect on S Phase	Concentration	Reference
BxPC-3	Pancreatic Cancer	Up to 33.5% increase	Up to 18.3% decrease	Not Specified	[8]
A549	Lung Cancer	Up to 33.5% increase	Up to 18.3% decrease	Not Specified	[8]
MDA-MB-231	Triple-Negative Breast Cancer	Up to 33.5% increase	Up to 18.3% decrease	Not Specified	[8]
MIA PaCa-2	Pancreatic Cancer	38.1% increase	29% decrease	Not Specified	[12][13]
HCC1806	Triple-Negative Breast Cancer	33.5% increase	29.1% decrease	Not Specified	[14]

Table 3: In Vivo Anti-Tumor Efficacy of MDX-124

Animal Model	Cancer Type	Treatment	Tumor Growth Inhibition	Reference
MycCaP-Bo Syngeneic Model	Prostate Cancer	Murine analog of MDX-124 (10 mg/kg, BIW)	52% reduction in mean tumor growth after 14 days	[8]
4T1-luc Syngeneic Model	Triple-Negative Breast Cancer	MDX-124	Significant inhibition ($p <$ 0.0001)	[3]
Pan02 Syngeneic Model	Pancreatic Cancer	MDX-124	Significant inhibition ($p <$ 0.0001)	[3]
Orthotopic Metastatic Model	Pancreatic Cancer	Murine analog of MDX-124	Markedly reduced incidence and size of lung metastases	[12][13]
EMT6 Syngeneic Model	Triple-Negative Breast Cancer	Murine analog of MDX-124 + anti- PD-1	15% potentiation of mean tumor growth inhibition vs. anti-PD-1 alone	[14]

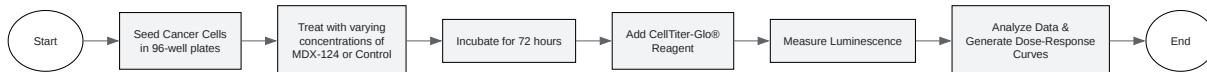

Table 4: Preliminary Clinical Data from the ATTAINMENT Phase 1b Trial

Parameter	Finding	Patient Population	Reference
Disease Control Rate	55% (6/11 evaluable patients)	Advanced solid tumors	[9]
Tumor Shrinkage (Cholangiocarcinoma)	75% (3/4 patients), including one confirmed partial response	Cholangiocarcinoma	[9]
Safety and Tolerability	Well tolerated at doses up to 30 mg/kg; no grade 3-4 treatment-related adverse events or dose-limiting toxicities observed	Advanced solid tumors	[9]

Signaling Pathways and Experimental Workflows

Annexin-A1 Signaling Pathway in Cancer

The following diagram illustrates the central role of the ANXA1-FPR signaling axis in promoting tumorigenesis. Extracellular ANXA1, secreted by cancer and stromal cells, binds to FPRs on the cancer cell surface. This interaction activates multiple downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to increased proliferation, survival, migration, and invasion.



[Click to download full resolution via product page](#)

Caption: ANXA1-FPR signaling cascade in cancer cells.

MDX-124 Experimental Workflow for In Vitro Proliferation Assay

This diagram outlines a typical workflow for assessing the anti-proliferative effects of MDX-124 on cancer cell lines in vitro.

[Click to download full resolution via product page](#)

Caption: In vitro cell proliferation assay workflow.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the evaluation of MDX-124.

Cell Proliferation Assay (CellTiter-Glo®)

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of MDX-124 (e.g., 0-10 μ M) or an appropriate isotype control antibody.[\[11\]](#)
- Incubation: The plates are incubated for 72 hours under standard cell culture conditions.[\[11\]](#)
- Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
- Data Analysis: Luminescence is measured using a plate reader. The results are normalized to the control-treated cells to determine the percentage of cell viability and generate dose-response curves.

Cell Cycle Analysis by Flow Cytometry

- Cell Treatment: Cancer cells are treated with MDX-124 or a control for a specified period (e.g., 24 hours).[8]
- Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.
- Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.
- Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
- Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.[12][13]

Transwell Migration Assay

- Cell Seeding: Cancer cells are seeded into the upper chamber of a transwell insert with a porous membrane.
- Treatment: MDX-124 or a control is added to the upper chamber.[12][13]
- Incubation: The transwell plates are incubated to allow for cell migration through the membrane towards a chemoattractant in the lower chamber.
- Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Tumor Growth Studies

- Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient or syngeneic mice.[3][12][13]
- Treatment: Once tumors are established, mice are treated with MDX-124, a murine analog, or a vehicle control via intraperitoneal or intravenous injections at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).[8]

- Tumor Measurement: Tumor volume is measured regularly using calipers. For metastatic models, bioluminescent imaging may be used to quantify tumor burden.[12][13]
- Data Analysis: Tumor growth curves are generated, and the percentage of tumor growth inhibition is calculated. Animal body weight is monitored as an indicator of toxicity.[2]

Conclusion

MDX-124 represents a promising and innovative therapeutic strategy for the treatment of solid tumors overexpressing ANXA1. By specifically targeting the ANXA1-FPR signaling axis, MDX-124 effectively inhibits key tumorigenic processes, including cell proliferation, migration, and *in vivo* tumor growth. The favorable safety profile and encouraging preliminary anti-tumor activity observed in the Phase 1b ATTAINMENT trial further support its clinical development.[9] Ongoing and future studies will continue to elucidate the full potential of MDX-124, both as a monotherapy and in combination with other anti-cancer agents, in providing a novel treatment option for patients with difficult-to-treat cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. An overview of the regulatory role of annexin A1 in the tumor microenvironment and its prospective clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
2. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]
3. A therapeutic antibody targeting annexin-A1 inhibits cancer cell growth *in vitro* and *in vivo* - PMC [pmc.ncbi.nlm.nih.gov]
4. Advancements of Annexin A1 in inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
5. mdpi.com [mdpi.com]
6. Annexin A1 as a Regulator of Immune Response in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medannex.org [medannex.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of MDX-124, a novel anti-annexin-A1 antibody, in preclinical models of pancreatic cancer. - ASCO [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MDX-124: A Novel Annexin-A1 Targeting Antibody for Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12377698#mdx-124-annexin-a1-targeting-mechanism-in-solid-tumors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com